Heptanoic-2,2,3,3-d4 Acid
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Overview
Description
Heptanoic-2,2,3,3-d4 Acid, also known as 2,2,3,3-tetradeuterioheptanoic acid, is a deuterated form of heptanoic acid. This compound is characterized by the replacement of four hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic-2,2,3,3-d4 Acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic hydrogenation of heptanoic acid in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Heptanoic-2,2,3,3-d4 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid derivatives.
Reduction: Reduction reactions can convert it into heptanol or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanol and other reduced forms.
Substitution: Esters, amides, and other substituted products
Scientific Research Applications
Heptanoic-2,2,3,3-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes
Mechanism of Action
The mechanism of action of Heptanoic-2,2,3,3-d4 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Heptanoic-2,2,3,3-d4 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
Heptanoic Acid: The non-deuterated form, commonly used in organic synthesis and industrial applications.
Hexanoic Acid: A six-carbon analog with similar chemical properties but different applications.
Octanoic Acid: An eight-carbon analog used in the production of esters and other derivatives
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
134.21 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i5D2,6D2 |
InChI Key |
MNWFXJYAOYHMED-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCC(=O)O |
Origin of Product |
United States |
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